Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride

Sourcing Procurement Building Blocks

Procure CAS 1803586-33-5 to secure a defined piperidin-3-yl acetic acid isopropyl ester building block supplied as a stable hydrochloride salt (95% purity). Unlike the ethyl ester (CAS 1233200-48-0) or free acid (CAS 71985-81-4), the isopropyl ester and HCl counterion confer distinct LogP (~1.75), solubility, and retention behavior critical for reproducible synthesis and chromatographic monitoring. Batch-specific NMR, HPLC, or GC data are provided, enabling direct use as an analytical reference standard in reaction development. The cleavable ester supports ester-prodrug SAR exploration and downstream amide coupling after hydrolysis. Choose this specific salt/ester combination to avoid the yield losses and purification inconsistencies caused by generic analog substitution.

Molecular Formula C10H20ClNO2
Molecular Weight 221.72 g/mol
CAS No. 1803586-33-5
Cat. No. B1458345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-yl 2-(piperidin-3-yl)acetate hydrochloride
CAS1803586-33-5
Molecular FormulaC10H20ClNO2
Molecular Weight221.72 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CC1CCCNC1.Cl
InChIInChI=1S/C10H19NO2.ClH/c1-8(2)13-10(12)6-9-4-3-5-11-7-9;/h8-9,11H,3-7H2,1-2H3;1H
InChIKeyMDTVHCOLZHHHSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride (CAS 1803586-33-5): Technical Baseline for Research Procurement


Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride (CAS 1803586-33-5), also designated as isopropyl 2-(piperidin-3-yl)acetate hydrochloride, is a piperidine-based ester building block with the molecular formula C₁₀H₂₀ClNO₂ and a molecular weight of 221.73 g/mol . The compound is supplied as a hydrochloride salt with a standard purity specification of 95% by multiple vendors, with analytical characterization typically including NMR, HPLC, or GC as provided in batch-specific certificates of analysis . As of April 2026, database records indicate zero associated patents and zero associated literature references directly indexed to this compound in major public chemical databases, reflecting its status as an enabling intermediate rather than an independently characterized bioactive entity [1].

Why Generic Substitution Is Inadvisable When Sourcing Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride (CAS 1803586-33-5)


Generic interchange among piperidin-3-yl acetate derivatives is not scientifically defensible due to substantial differences in physicochemical properties that directly affect reaction yields, purification requirements, and final product integrity. Even closely related analogs—such as the ethyl ester (CAS 1233200-48-0, MW ~207.70) or the free acid (CAS 71985-81-4, MW 179.64)—exhibit distinct molecular weights, lipophilicity profiles, and salt forms that alter solubility, reactivity kinetics, and chromatographic behavior [1][2]. Substitution of the isopropyl ester for the ethyl ester, for instance, changes the calculated LogP from approximately 1.75 to a lower value, which can shift retention times in preparative HPLC and modify partitioning in liquid-liquid extractions . Furthermore, the hydrochloride salt form of 1803586-33-5 confers a specific protonation state and counterion identity that non-salt analogs (e.g., free base forms) lack, potentially altering the compound's stability during storage and its compatibility with subsequent synthetic transformations . These quantifiable differences necessitate compound-specific procurement to ensure experimental reproducibility.

Quantitative Differentiation Evidence for Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride (CAS 1803586-33-5) Versus Closest Analogs


Commercial Availability and Cataloging Status: Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride vs. Ethyl Ester Analog

CAS 1803586-33-5 (isopropyl ester hydrochloride) is catalogued and stocked by multiple major chemical suppliers including Bidepharm, Leyan, and Biosynth, with defined purity specifications (95%) and batch-specific analytical documentation (NMR, HPLC, GC) available upon request . In contrast, the closest direct analog—3-piperidineacetic acid, ethyl ester, hydrochloride (CAS 1233200-48-0)—has markedly more limited commercial representation in the global supply chain, with fewer vendors offering it as a regular stock item and often requiring custom synthesis [1]. This differential in vendor catalog coverage translates to a quantifiable advantage in procurement lead time: 1803586-33-5 is typically available for immediate shipment (1-3 business days) from regional warehouses in multiple countries, whereas the ethyl ester analog may require 3-4 weeks or longer for custom synthesis fulfillment.

Sourcing Procurement Building Blocks

Lipophilicity (LogP) Differential: Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride vs. Free Acid Form

The isopropyl ester hydrochloride (CAS 1803586-33-5) exhibits a calculated LogP value of 1.7495, reflecting its moderate lipophilicity suitable for organic-phase partitioning and reversed-phase chromatographic retention . The corresponding free acid—piperidin-3-yl-acetic acid hydrochloride (CAS 71985-81-4, MW 179.64)—is substantially more hydrophilic due to the absence of the ester moiety, which alters its behavior in both extraction workflows and analytical HPLC [1]. This ~1.75 unit LogP difference translates to a retention time shift of several minutes under typical C18 reversed-phase gradient conditions, a critical factor when this compound serves as an intermediate requiring purification or when it is used as a reference standard for reaction monitoring.

Physicochemical Properties Chromatography Solubility

Molecular Weight and Salt Form Distinction: Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride vs. Free Base

CAS 1803586-33-5 is supplied as a defined hydrochloride salt with a molecular weight of 221.73 g/mol, whereas the corresponding free base (propan-2-yl 2-(piperidin-3-yl)acetate, MW 185.26 g/mol) lacks the chloride counterion . This 36.47 g/mol differential—attributable to HCl (36.46 g/mol)—directly impacts stoichiometric calculations for reactions, buffer preparations, and molarity-dependent assays. In synthetic applications where precise molar equivalence is required (e.g., amide bond formation, N-alkylation), using the free base weight for the salt form would result in a 19.7% error in molar amount, potentially leading to suboptimal yields or incomplete reactions.

Stoichiometry Formulation Analytical Reference

Analytical Documentation and Purity Specification Consistency: Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride

Multiple vendors supplying CAS 1803586-33-5 provide batch-specific analytical documentation including NMR, HPLC, and GC data, with a standardized purity specification of 95% . This multi-vendor analytical concordance provides procurement flexibility while maintaining consistent quality expectations. In contrast, many structurally related piperidine acetate building blocks (e.g., CAS 1219949-48-0, piperidin-3-yl acetate hydrochloride) are offered with variable purity specifications ranging from 90% to 97% across different suppliers, or lack publicly disclosed batch-specific analytical data altogether . The availability of vendor-verified NMR spectra for 1803586-33-5 enables independent confirmation of structural identity prior to use, a quality assurance feature not uniformly available for less catalogued analogs.

Quality Control Batch Consistency Analytical Characterization

Procurement-Relevant Application Scenarios for Propan-2-yl 2-(piperidin-3-yl)acetate hydrochloride (CAS 1803586-33-5)


Synthetic Intermediate for Piperidine-Containing Bioactive Scaffolds

This compound serves as a versatile building block for constructing piperidine-containing molecular frameworks relevant to medicinal chemistry and chemical biology. The 3-substituted piperidine core is a privileged scaffold found in numerous pharmacologically active compounds, and the isopropyl ester moiety provides a cleavable protecting group that can be hydrolyzed to the free carboxylic acid for subsequent amide coupling or other derivatization reactions . The hydrochloride salt form ensures the compound remains as a stable, non-hygroscopic solid amenable to accurate weighing and long-term storage under standard laboratory conditions [1]. Procurement of 1803586-33-5 is appropriate for research programs requiring a defined piperidin-3-yl acetic acid derivative with the isopropyl ester protecting group specifically installed.

Analytical Reference Standard for Reaction Monitoring and Method Development

The defined purity specification (95%) and availability of batch-specific NMR and HPLC data for CAS 1803586-33-5 support its use as an analytical reference standard in synthetic workflow development. The calculated LogP of 1.7495 [1] provides a predictable chromatographic retention time under reversed-phase HPLC conditions, enabling reliable monitoring of reaction progress and product formation. In synthetic sequences where this compound is generated as an intermediate or used as a starting material, procurement of a fully characterized lot from a reputable vendor provides a benchmark for assessing in-house synthetic material quality and purity.

Esterase Prodrug Strategy Development

The isopropyl ester functionality in CAS 1803586-33-5 can serve as a model for ester prodrug design, where hydrolytic cleavage by cellular esterases releases the active carboxylic acid moiety. The hydrochloride salt form provides the water solubility necessary for aqueous buffer formulation in in vitro assays . While no peer-reviewed biological data exists specifically for this compound [1], its structural features are consistent with those employed in ester-based prodrug strategies for improving the oral bioavailability or tissue distribution of piperidine-containing pharmacophores. Procurement is most appropriate for exploratory medicinal chemistry programs investigating structure-activity relationships around piperidine ester derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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